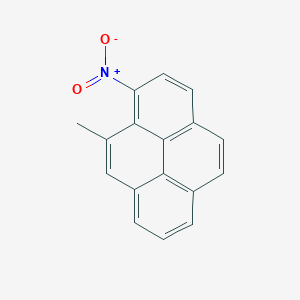
10-Methyl-1-nitropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-1-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitro group (-NO₂) and a methyl group (-CH₃) attached to the pyrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1-nitropyrene typically involves the nitration of 10-methylpyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methyl-1-nitropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups such as nitroso (-NO) or amino (-NH₂) groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to 10-Methyl-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
10-Methyl-1-nitropyrene has several applications in scientific research:
Environmental Science: It is studied as a model compound for understanding the behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment, particularly their persistence and degradation in soil and water.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The biological effects of 10-Methyl-1-nitropyrene are primarily due to its ability to undergo metabolic activation. This process involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with cellular enzymes such as nitroreductases and cytochrome P450 enzymes plays a crucial role in its activation and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Nitropyrene: Another nitro-PAH with similar environmental and toxicological properties.
2-Nitrofluorene: A nitro-PAH known for its mutagenic effects.
3-Nitrobenzanthrone: A potent environmental mutagen and carcinogen.
Uniqueness of 10-Methyl-1-nitropyrene: this compound is unique due to the presence of both a methyl and a nitro group on the pyrene ring, which influences its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility and interaction with biological membranes, while the nitro group is crucial for its mutagenic and carcinogenic properties .
Eigenschaften
CAS-Nummer |
88535-51-7 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
10-methyl-1-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-13-4-2-3-11-5-6-12-7-8-14(18(19)20)15(10)17(12)16(11)13/h2-9H,1H3 |
InChI-Schlüssel |
KXCYTMKHRDSOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C=CC(=C14)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















